2-(2,4-difluorophenyl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

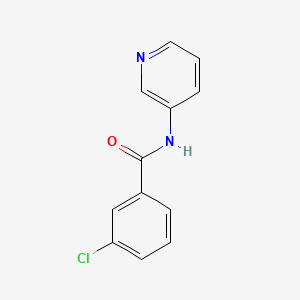

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-difluorophenyl)-N-phenylacetamide involves various organic reactions and conditions. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide. This process utilized tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate, achieving a yield of 75% under optimized conditions including a reaction temperature of 80 ℃ and a time of 4 hours (Tao Jian-wei, 2009).

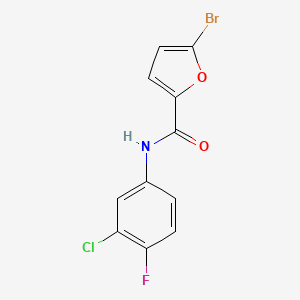

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,4-difluorophenyl)-N-phenylacetamide has been elucidated through various techniques. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates intermolecular N-H···O hydrogen bonds, demonstrating the compound's ability to form stable crystalline structures (P. Marinova, S. Nikolova, A. Dołęga, A. Ahmedova, 2022).

Chemical Reactions and Properties

Compounds similar to 2-(2,4-difluorophenyl)-N-phenylacetamide undergo various chemical reactions. For instance, the decarbonylation and ring-opening of 2-(N-(pentafluorophenyl)amino)-3-phenylcyclopropenone to form ynamine and its subsequent isomerization and hydration to phenylacetamide illustrates the dynamic reactivity of such compounds under photolytic conditions (Y. Chiang, Andrew S. Grant, H.-X. Guo, A. Kresge, S. Paine, 1997).

Aplicaciones Científicas De Investigación

Stereolithographic 3D Printing for Drug Delivery Systems Research highlights the use of stereolithography (SLA) in creating drug-loaded tablets with modified-release characteristics, which could be applied to compounds like "2-(2,4-difluorophenyl)-N-phenylacetamide" for targeted drug delivery and controlled release profiles (Wang et al., 2016).

Novel Analgesic-Antiinflammatory Agents The development of novel analgesic and anti-inflammatory agents, such as diflunisal, from the investigation of over 500 salicylates, illustrates the potential for "2-(2,4-difluorophenyl)-N-phenylacetamide" to contribute to new therapeutic options (Hannah et al., 1978).

Metabolic Pathways and Enzyme Interactions Studies on the metabolism of drugs like flutamide offer insights into the enzymatic interactions and metabolic pathways that could be relevant for "2-(2,4-difluorophenyl)-N-phenylacetamide", shedding light on its potential effects and metabolism within the human body (Watanabe et al., 2009).

Chemical Synthesis and Structural Analysis Research on chemical synthesis and structural analysis, such as the oxidation and fluorination of α-phenylsulfanylacetamides, provides foundational knowledge for understanding and manipulating the chemical properties of "2-(2,4-difluorophenyl)-N-phenylacetamide" for specific applications (Greaney & Motherwell, 2000).

Photoreactions and Drug Stability Investigations into the photoreactions of drugs like flutamide in various solvents highlight the importance of understanding the stability and reactivity of "2-(2,4-difluorophenyl)-N-phenylacetamide" under different conditions, which is crucial for its potential use in medical and industrial applications (Watanabe et al., 2015).

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h1-7,9H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVAIGYEKHGQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5365766 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)